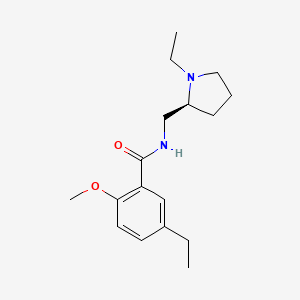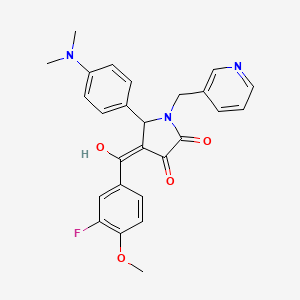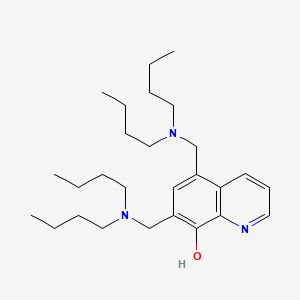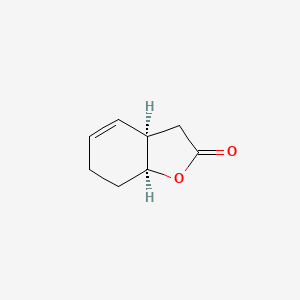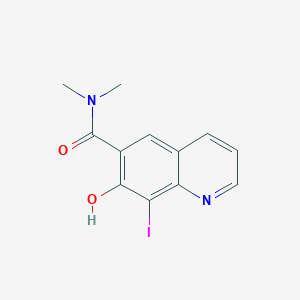
6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE typically involves the iodination of a quinoline precursor followed by the introduction of the carboxamide group. One common method includes the following steps:
Iodination: The quinoline precursor is treated with iodine and an oxidizing agent to introduce the iodine atom at the 8th position.
Hydroxylation: The hydroxyl group is introduced at the 7th position using a suitable hydroxylating agent.
Carboxamide Formation: The N,N-dimethylcarboxamide group is introduced through a reaction with dimethylamine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-HYDROXY-8-IODOQUINOLINE: Lacks the N,N-dimethylcarboxamide group but shares similar biological activities.
8-IODOQUINOLINE-6-CARBOXAMIDE: Lacks the hydroxyl group but has comparable chemical properties.
7-HYDROXYQUINOLINE-6-CARBOXAMIDE: Lacks the iodine atom but exhibits similar reactivity.
Uniqueness
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE is unique due to the presence of both the hydroxyl and iodine groups, along with the N,N-dimethylcarboxamide moiety. This combination of functional groups enhances its chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
829666-47-9 |
|---|---|
Formule moléculaire |
C12H11IN2O2 |
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
7-hydroxy-8-iodo-N,N-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(17)8-6-7-4-3-5-14-10(7)9(13)11(8)16/h3-6,16H,1-2H3 |
Clé InChI |
LOPCFELLQZXMPJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
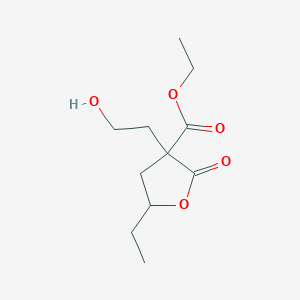
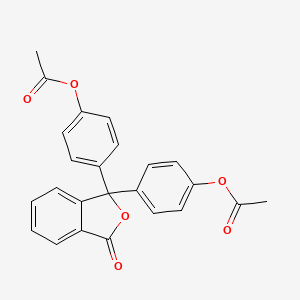
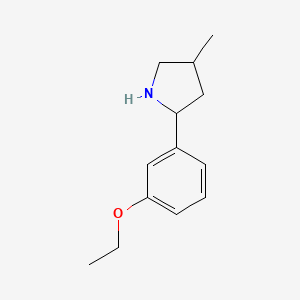
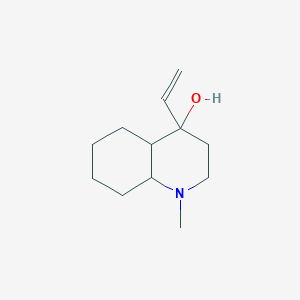

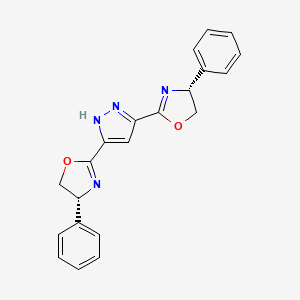
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
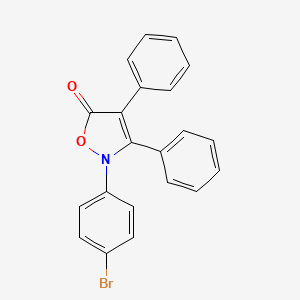
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
